![molecular formula C24H19N5O5S B2521428 Methyl-3-{2-[4-(4-Methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]chinoxalin-2-yl]acetamido}thiophen-2-carboxylat CAS No. 1184996-25-5](/img/structure/B2521428.png)
Methyl-3-{2-[4-(4-Methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]chinoxalin-2-yl]acetamido}thiophen-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H19N5O5S and its molecular weight is 489.51. The purity is usually 95%.
BenchChem offers high-quality methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine wurden auf ihre Antitumorwirkung untersucht. Diese Verbindungen weisen DNA-Interkalationsaktivitäten auf und wurden gegen verschiedene Krebszelllinien untersucht, darunter HepG2-, HCT-116- und MCF-7-Zellen . Weitere Forschung ist erforderlich, um ihren Wirkmechanismus zu untersuchen und ihre Wirksamkeit zu optimieren.
Antibakterielle Eigenschaften
Die Verbindung F3411-7002 kann antimikrobielle Aktivität besitzen. Forscher haben neuartige Derivate von [1,2,4]triazolo[4,3-a]chinoxalin und seinen Isomeren, Pyrimido-Chinoxalin, als potenzielle antivirale und antimikrobielle Wirkstoffe synthetisiert . Die Untersuchung seiner Wirksamkeit gegen bestimmte Krankheitserreger und das Verständnis seines Wirkmechanismus könnte wertvolle Erkenntnisse liefern.
Enzyminhibition
F3411-7002 kann als Enzyminhibitor wirken. Insbesondere wurde es als Kohlensäureanhydrase-Inhibitor, Cholinesterase-Inhibitor, alkalische Phosphatase-Inhibitor, Anti-Lipase-Mittel und Aromatase-Inhibitor untersucht . Diese inhibitorischen Wirkungen könnten therapeutische Auswirkungen auf verschiedene Krankheiten haben.
Antituberkulose-Potenzial
Angesichts des dringenden Bedarfs an neuen Antituberkulosemitteln ist die Erforschung der Antituberkulose-Aktivität von F3411-7002 unerlässlich. Triazolothiadiazine haben sich in diesem Bereich als vielversprechend erwiesen, und weitere Forschung könnte sein Potenzial als neuartiges Antituberkulosemittel aufdecken.
Zusammenfassend lässt sich sagen, dass F3411-7002 ein reiches pharmakologisches Profil aufweist, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht. Forscher sollten die Struktur-Wirkungs-Beziehung weiter untersuchen und seine Anwendungen bei multifunktionalen Krankheiten in Betracht ziehen . Beachten Sie, dass diese Bereiche zwar vielversprechend sind, aber zusätzliche Studien erforderlich sind, um das therapeutische Potenzial der Verbindung vollständig zu verstehen und zu nutzen. 🌟
Wirkmechanismus
Target of action
Triazoles and quinoxalines are known to interact with a variety of enzymes and receptors in biological systems . They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .
Mode of action
The mode of action of these compounds often involves binding to enzymes and receptors, thereby modulating their activity . The specific mode of action would depend on the exact structure of the compound and its target.
Biochemical pathways
The biochemical pathways affected by these compounds would depend on their specific targets. For example, if a compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and have downstream effects on the organism’s metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structures. Some triazoles and quinoxalines are known to be readily absorbed and distributed in the body .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, some compounds may be more effective or stable in certain pH ranges or temperatures .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. Given the wide range of biological activities associated with similar compounds, there may be potential for this compound to be used in the development of new drugs .
Biochemische Analyse
Biochemical Properties
Methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The compound’s triazole moiety is known for its ability to bind to biological systems, showing versatile biological activities . It can interact with enzymes such as cytochrome P450, influencing their activity and potentially leading to enzyme inhibition or activation. Additionally, the compound may interact with proteins involved in cell signaling pathways, affecting their function and downstream effects.
Molecular Mechanism
At the molecular level, methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Eigenschaften
IUPAC Name |
methyl 3-[[2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O5S/c1-14-7-9-15(10-8-14)34-22-21-27-28(24(32)29(21)18-6-4-3-5-16(18)26-22)13-19(30)25-17-11-12-35-20(17)23(31)33-2/h3-12H,13H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBSSAGFAWKGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(SC=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
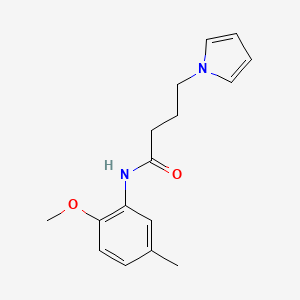
![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)
![1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2521352.png)
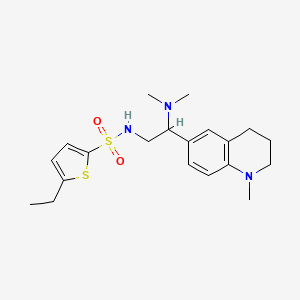

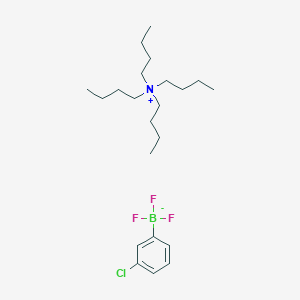
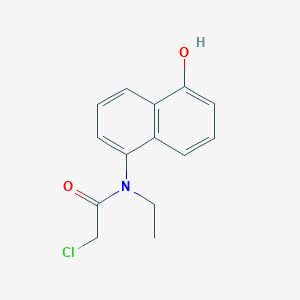
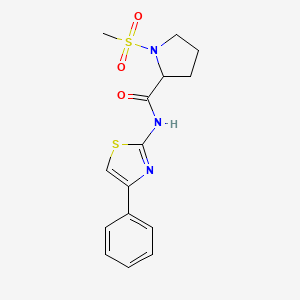
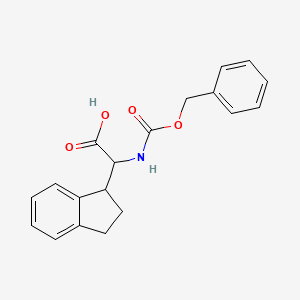
![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)
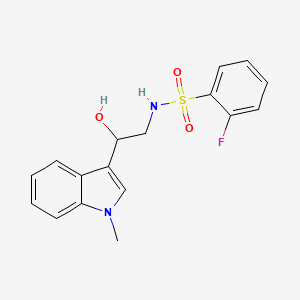
![6-Bromo-2-chloro-5-fluorobenzo[d]thiazole](/img/structure/B2521364.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)
